![molecular formula C11H25NOSi B13992863 [1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)
[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with a tert-butyl(dimethyl)silyl group protecting the hydroxyl functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or N-methylimidazole, often in solvents like dimethylformamide (DMF) or acetonitrile . The reaction conditions are generally mild, with temperatures ranging from 24°C to 80°C depending on the specific requirements .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of [1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site . This stability is due to the formation of a strong Si-O bond and the resistance to hydrolysis under basic conditions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyl(dimethyl)silyl ethers.
Triisopropylsilyl ethers: More sterically hindered but also more stable than trimethylsilyl ethers.
tert-Butyl(diphenyl)silyl ethers: Similar stability but with different steric properties.
Uniqueness
[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine is unique due to its combination of a cyclopropyl group and a tert-butyl(dimethyl)silyl protecting group. This combination provides both stability and reactivity, making it a valuable compound in various synthetic applications .
Propiedades
Fórmula molecular |
C11H25NOSi |
|---|---|
Peso molecular |
215.41 g/mol |
Nombre IUPAC |
[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H25NOSi/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h6-9,12H2,1-5H3 |
Clave InChI |
BETIZJQWWDLROF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1(CC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


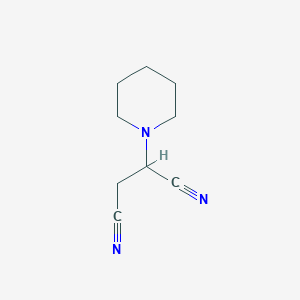
![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate](/img/structure/B13992789.png)
![8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13992791.png)

![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)
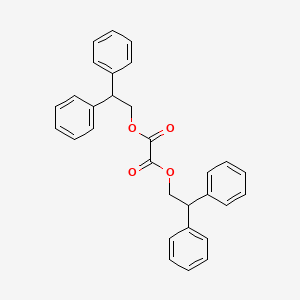

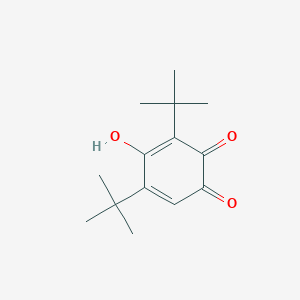
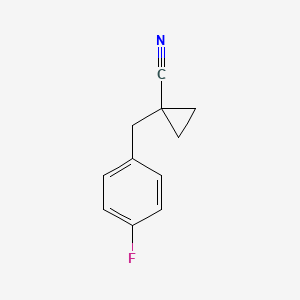
![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)
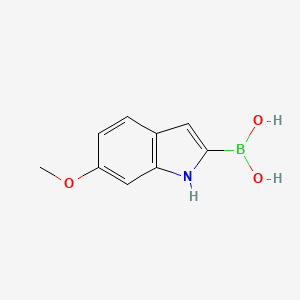

![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)
![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)
